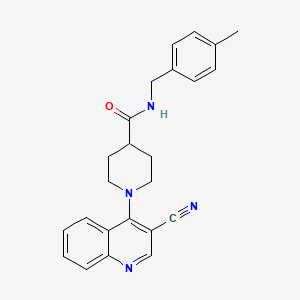

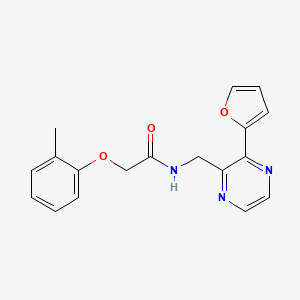

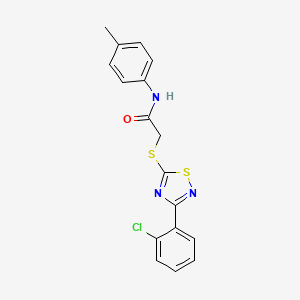

![molecular formula C9H14N6O2 B2386206 N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 941983-81-9](/img/structure/B2386206.png)

N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine” is a compound that falls under the category of pyrimido[4,5-d]pyrimidines . Pyrimidopyrimidines are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . The chemistry of pyrimidopyrimidines has gained great importance as a result of the diverse biological applications and the synthetic importance on the large scale .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves various chemical transformations . For instance, a novel series of pyrido[2,3-d]pyrimidines were synthesized via different chemical transformations starting from pyrazolo[3,4-b]pyridin-6-yl)-N,N-dimethylcarbamimidic chloride . This was prepared from the reaction of o-aminonitrile and phosogen iminiumchloride .

Molecular Structure Analysis

The molecular formula of “N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine” is C9H14N6O2 . It has an average mass of 238.247 Da and a monoisotopic mass of 238.117828 Da .

Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines have been studied . For instance, functionalization at position 7 of the tricyclic scaffold was accomplished, before or after cyclization step, by palladium-catalyzed Suzuki-Miyaura cross-coupling .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Triazoles have gained attention due to their potential as anticancer agents. Several derivatives, including those containing the triazole scaffold, have demonstrated promising activity against cancer cells. For instance, Itraconazole , Fluconazole , and Voriconazole —commonly used antifungals—contain triazole moieties and exhibit antitumor effects . Further research into the specific anticancer mechanisms of N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine could provide valuable insights.

Antiviral Properties

Triazoles also show potential as antiviral agents. Ribavirin , a broad-spectrum antiviral drug used in hepatitis treatment, contains a triazole ring. Investigating the antiviral activity of N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine may reveal novel therapeutic options .

Antibacterial Effects

Certain triazole derivatives exhibit antibacterial properties. Research has focused on compounds like Itraconazole and Fluconazole . Exploring the antibacterial potential of N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine against specific bacterial strains could be valuable .

Antituberculosis Activity

Triazoles have been investigated for their antituberculosis effects. Ketoconazole , a triazole-containing drug, shows promise in this area. Evaluating N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine’s impact on tuberculosis could contribute to the development of new treatments .

Agrochemical Applications

Triazoles find use in agrochemistry. Their unique structure allows them to interact with enzymes and receptors, making them potential candidates for crop protection. Investigating whether N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine has any agrochemical properties could be insightful .

Material Chemistry

Triazoles play a role in material chemistry. They have been incorporated into various materials, including polymers and supramolecular assemblies. While specific studies on N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine are limited, exploring its material-related applications may yield interesting findings .

Wirkmechanismus

Target of Action

The primary target of N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase .

Mode of Action

This compound interacts with CDK2, inhibiting its activity .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from G1 to S phase and the progression of the S phase. By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, which can lead to cell cycle arrest .

Result of Action

The inhibition of CDK2 by N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine leads to significant alterations in cell cycle progression . This can result in apoptosis induction within cells , particularly in cancer cells that rely on rapid cell division for their growth and survival .

Eigenschaften

IUPAC Name |

N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N6O2/c1-15-9-7(13-14-15)8(11-5-12-9)10-4-6(16-2)17-3/h5-6H,4H2,1-3H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDUDKPFHIHVMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2N=N1)NCC(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

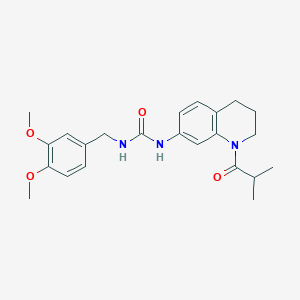

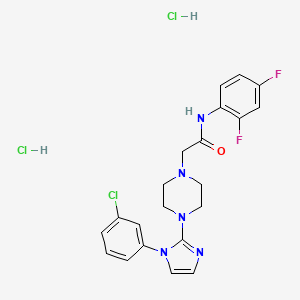

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386126.png)

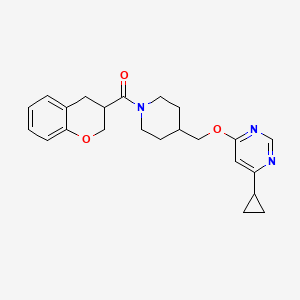

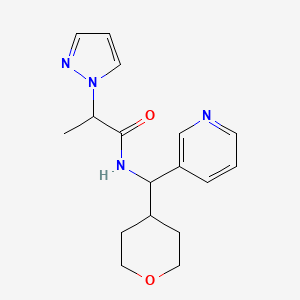

![N,N-dimethyl-2-[2-(1-quinolin-4-ylpiperidin-3-yl)-1H-imidazol-1-yl]ethanamine](/img/structure/B2386128.png)

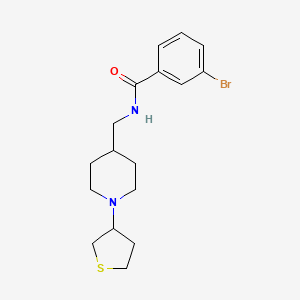

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2386129.png)